![molecular formula C20H22N4 B2919660 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900886-14-8](/img/structure/B2919660.png)

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

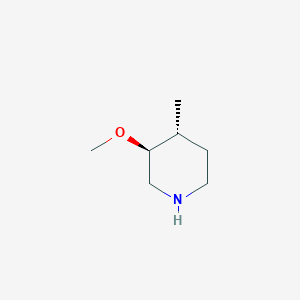

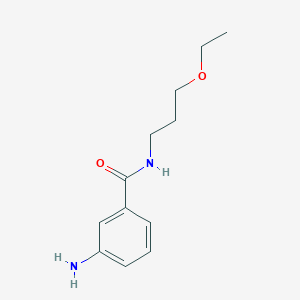

“6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrazolo[1,5-a]pyrimidine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

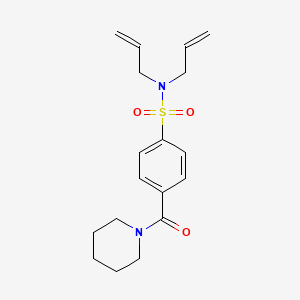

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine ring and the pyrazolo[1,5-a]pyrimidine moiety . For instance, the dipole moment changes in related compounds were found to be significant .科学的研究の応用

Synthesis Methods and Characterization

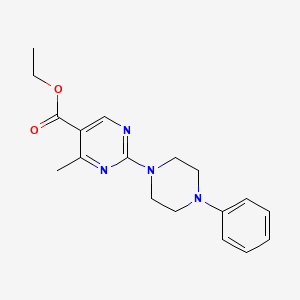

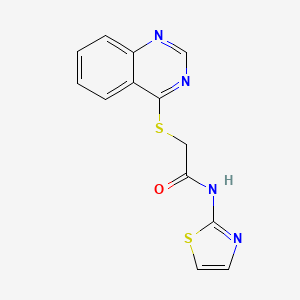

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, Ajani et al. (2019) reported on the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, highlighting their potential in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019). Similarly, the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents' activities was explored by Rahmouni et al. (2016), indicating the versatility of this scaffold in therapeutic applications (Rahmouni et al., 2016).

Biological Evaluation and Therapeutic Potential

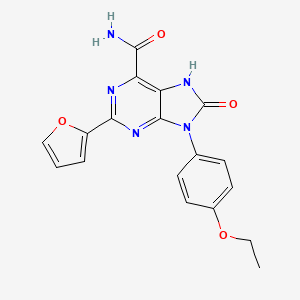

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in various therapeutic areas. Ghorab's study on new biologically active pyrazolo[3,4-d]pyrimidines showed in vitro growth inhibitory activity against bacteria and yeast, hinting at their antimicrobial capabilities (Ghorab). Additionally, the synthesis of pyran fused pyrimidone derivatives and their screening for antibacterial, antifungal, and antitubercular activity as reported by Mistry et al. (2012) further underscores the potential of these compounds in addressing infectious diseases (Mistry et al., 2012).

Antimicrobial Activities

The antimicrobial evaluation of synthesized pyrazolo[3,4-d]pyrimidines, as demonstrated by Beyzaei et al. (2017), highlights the inhibitory properties of these compounds against pathogenic bacteria, providing a basis for the development of new antimicrobial agents (Beyzaei et al., 2017). Moreover, the discovery of pyrazolo[1,5-a]pyrimidines as RNA polymerase inhibitors with antimicrobial activity, as investigated by Abdallah and Elgemeie (2022), showcases the potential of these compounds in combating microbial resistance through novel mechanisms of action (Abdallah & Elgemeie, 2022).

作用機序

将来の方向性

特性

IUPAC Name |

5-methyl-3-phenyl-6-prop-2-enyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-3-9-17-15(2)22-19-18(16-10-5-4-6-11-16)14-21-24(19)20(17)23-12-7-8-13-23/h3-6,10-11,14H,1,7-9,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFMJSMAOSRRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2919588.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)